Nav1.7 Sodium Channel Blockade: Potency Comparison with Lidocaine
Benzonatate demonstrates voltage-dependent inhibition of Nav1.7 sodium channels with IC50 values of 5.9 μM at a holding potential of -100 mV and 1.4 μM at -70 mV in catecholamine A differentiated (CAD) cells [1]. In comparison, lidocaine exhibits significantly weaker sodium channel blockade, with an IC50 of 92 μM against batrachotoxin binding in canine sarcolemmal vesicles, indicating benzonatate is approximately 15-65 fold more potent than lidocaine depending on the membrane potential condition [2].
| Evidence Dimension | Nav1.7 sodium channel inhibition potency (IC50) |
|---|---|
| Target Compound Data | 5.9 μM at -100 mV; 1.4 μM at -70 mV |
| Comparator Or Baseline | Lidocaine: 92 μM (batrachotoxin binding assay) |
| Quantified Difference | Approximately 15-65 fold greater potency for benzonatate compared to lidocaine |
| Conditions | Whole cell voltage clamp recording in CAD cells (benzonatate); Canine sarcolemmal vesicle batrachotoxin binding assay (lidocaine) |
Why This Matters
The significantly higher potency of benzonatate against Nav1.7 channels supports its selection as a more effective peripheral antitussive agent compared to lidocaine, which is not clinically used for cough suppression.
- [1] Evans MS, Maglinger GB, Fletcher AM. Benzonatate inhibition of voltage-gated sodium currents. Neuropharmacology. 2016 Feb;101:179-87. View Source
- [2] Anjiechem. Benzonatate. Available from: https://www.anjiechem.com/goods-37963.html View Source
